molecular formula C21H21ClN2O2S B11358274 2-(4-chloro-3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide

Cat. No.: B11358274
M. Wt: 400.9 g/mol
InChI Key: GRWWGGCXJNZIFD-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is a complex organic compound with a unique structure that combines phenoxy, thiazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the phenoxy intermediate: This involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent under basic conditions.

    Thiazole synthesis: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone.

    Coupling reaction: The phenoxy intermediate is then coupled with the thiazole intermediate using a suitable coupling reagent, such as a carbodiimide, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Temperature control: Maintaining optimal temperatures for each reaction step to ensure efficient conversion.

    Purification techniques: Using methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]acetamide

InChI

InChI=1S/C21H21ClN2O2S/c1-13-4-6-16(7-5-13)21-24-17(12-27-21)10-23-19(25)11-26-18-8-14(2)20(22)15(3)9-18/h4-9,12H,10-11H2,1-3H3,(H,23,25)

InChI Key

GRWWGGCXJNZIFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC(=C(C(=C3)C)Cl)C

Origin of Product

United States

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